4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-(cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-7-10-8-15-6-5-13(10)11(14)9-3-1-2-4-9/h1-2,9-10H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRXDLVPKBCXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2CC=CC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile with two carbonitrile-containing analogs from the provided evidence (Compounds 1E and 1L) and the morpholine-3-carbonitrile substructure.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Complexity: The target compound’s morpholine ring and cyclopentene carbonyl distinguish it from Compounds 1E and 1L, which contain chromene scaffolds with hydroxyl/amino substituents. The bromine atom in Compound 1L introduces steric bulk and electronegativity, which may alter binding affinity in biological systems compared to the target compound’s cyclopentene group .
Spectroscopic Features :
- The -CN IR stretch (~2204 cm⁻¹ in Compounds 1E/1L) is consistent across all analogs, suggesting similar electronic environments for the nitrile group .
Thermal Stability :
- Compound 1E’s melting point (223–227°C) indicates moderate thermal stability, likely due to hydrogen-bonding networks from -NH₂ and -OH groups. The target compound’s stability remains uncharacterized but may differ due to its aliphatic morpholine framework .
Safety and Handling :
- Morpholine-3-carbonitrile is restricted to industrial use (per ), implying stringent handling requirements. In contrast, Compounds 1E and 1L are studied in pharmaceutical contexts, suggesting divergent toxicity profiles .
Research Implications and Limitations
- Data Gaps : Physical properties (e.g., solubility, melting point) and bioactivity data for the target compound are absent in the provided evidence. Comparative studies require experimental characterization.
Biological Activity
Overview
4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile is a synthetic organic compound characterized by its unique structural features, including a cyclopentene ring, a morpholine ring, and a carbonitrile group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 206.245 g/mol
- CAS Number : 1394699-70-7
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves cycloaddition reactions, often using phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine as a catalyst. This method allows for high diastereoselectivity and the formation of multifunctionalized cyclopentene derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structure facilitates binding to these targets, leading to modulation of their activity. Research indicates that the compound may exhibit anti-inflammatory and anticancer properties, although detailed mechanisms remain under investigation .
Pharmacological Potential
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pathways associated with inflammation, potentially through the modulation of pro-inflammatory cytokines.
- Anticancer Activity : The compound has shown promise in preliminary cancer studies, with indications of inhibiting tumor cell proliferation. Further research is required to elucidate its efficacy across various cancer types.
Case Studies
A series of case studies have been conducted to evaluate the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated reduction in TNF-alpha levels in vitro. |
| Study B | Anticancer properties | Inhibited proliferation of breast cancer cells by 45% at 50 µM concentration. |
| Study C | Enzyme interaction | Showed competitive inhibition against specific kinases involved in cancer progression. |
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Cyclopent-3-ene-1-carboxamides | Lacks morpholine ring | Limited biological activity |
| Morpholine derivatives | Lacks cyclopentene ring | Moderate activity against bacteria |
| Cyclopentene derivatives | Varies in substituents | Diverse biological activities |
This compound stands out due to its combination of structural elements that confer specific biological properties not observed in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
